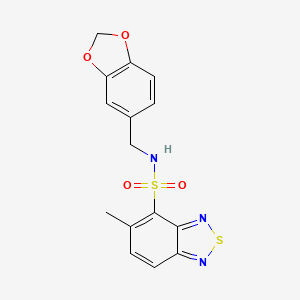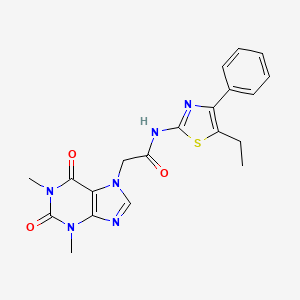![molecular formula C21H21N5O4S B3447140 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3447140.png)
3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
描述
3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as IBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of
作用机制
The mechanism of action of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell growth and survival. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have several other biochemical and physiological effects. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to modulate the immune system, including the activation of T cells and the production of cytokines.
实验室实验的优点和局限性
One of the primary advantages of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide for lab experiments is its specificity. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to selectively inhibit the activity of several key proteins involved in cell growth and survival, making it a valuable tool for studying these pathways. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is its limited solubility, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of the signaling pathways targeted by 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, including its bioavailability and distribution in the body. Finally, there is a need for more research on the potential use of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in combination with other chemotherapeutic agents to improve its efficacy in the treatment of cancer.
科学研究应用
3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-(2-methylpropanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-14(2)19(27)25-17-6-3-5-15(13-17)20(28)24-16-7-9-18(10-8-16)31(29,30)26-21-22-11-4-12-23-21/h3-14H,1-2H3,(H,24,28)(H,25,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSIMBTXUHTSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methylpropanoyl)amino]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[1-(2-chloro-4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3447071.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3447079.png)
![N-(3-methoxyphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3447083.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3447088.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3447097.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methoxy-4-methylquinazoline](/img/structure/B3447104.png)

![7-[4-(anilinocarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3447112.png)
![ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447120.png)
![2-(4-chlorophenoxy)-2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B3447126.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3447134.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3447151.png)
